molecular formula C6H7I2NO2 B14205207 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- CAS No. 828935-06-4

1H-Pyrrole-2,5-dimethanol, 3,4-diiodo-

Cat. No.: B14205207
CAS No.: 828935-06-4
M. Wt: 378.93 g/mol
InChI Key: IVDCEAXTVVXXIT-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is a chemical compound characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring, and two hydroxymethyl groups at the 2 and 5 positions

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- typically involves the iodination of 1H-Pyrrole-2,5-dimethanol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective introduction of iodine atoms at the desired positions.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains a viable approach for obtaining this compound for research purposes.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atoms can be reduced to hydrogen using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield pyrrole-2,5-dicarboxylic acid, while reduction of the iodine atoms can produce 1H-Pyrrole-2,5-dimethanol.

Scientific Research Applications

1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.

    Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The presence of iodine atoms may enhance the compound’s biological activity and targeting capabilities.

    Industry: Although not widely used in industrial applications, the compound’s unique properties may find niche uses in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- is not well-defined, but it is likely to involve interactions with molecular targets through its iodine atoms and hydroxymethyl groups. The iodine atoms can participate in halogen bonding, while the hydroxymethyl groups can form hydrogen bonds with target molecules. These interactions may influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1H-Pyrrole-2,5-dimethanol, 3,4-diiodo- can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dimethanol: Lacks the iodine atoms, resulting in different reactivity and properties.

    1H-Pyrrole-2,5-dimethanol, 3,4-dibromo-: Contains bromine atoms instead of iodine, which may affect its chemical reactivity and biological activity.

    1H-Pyrrole-2,5-dimethanol, 3,4-dichloro-: Contains chlorine atoms instead of iodine, leading to different chemical and physical properties.

Properties

CAS No.

828935-06-4

Molecular Formula

C6H7I2NO2

Molecular Weight

378.93 g/mol

IUPAC Name

[5-(hydroxymethyl)-3,4-diiodo-1H-pyrrol-2-yl]methanol

InChI

InChI=1S/C6H7I2NO2/c7-5-3(1-10)9-4(2-11)6(5)8/h9-11H,1-2H2

InChI Key

IVDCEAXTVVXXIT-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(N1)CO)I)I)O

Origin of Product

United States

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